![molecular formula C10H13ClN2O2 B1440466 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride CAS No. 1185302-96-8](/img/structure/B1440466.png)
3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride
Overview
Description
The compound is a derivative of benzooxazolone, which is a type of organic compound. Benzooxazolones are known to have various biological activities and are used in drug discovery .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzooxazolones, for example, can undergo various reactions due to the presence of the oxazole ring .Scientific Research Applications
Analgesic and Anti-Inflammatory Activity
This compound has been studied for its potential analgesic and anti-inflammatory properties. Research indicates that derivatives of this compound may have significant effects in reducing pain and inflammation, making it a candidate for the development of new pain relief medications .
Hemostatic Effect
Another important application is its hemostatic effect. Certain water-soluble derivatives have shown promise in stopping bleeding, which could be beneficial in surgical procedures or treating conditions that cause excessive bleeding .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Its derivatives could potentially be used to create new antibiotics or antiseptic agents, contributing to the fight against resistant strains of bacteria .
Neurotropic Activity
The primary amine present in the compound allows for acylation, which can enhance its neurotropic activity. This suggests possible applications in the treatment of neurological disorders or as a component in the development of neuroactive drugs .
Forensic Analysis
In forensic science, the differentiation of isomeric substances like 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride can be challenging. This compound and its isomers can be analyzed using advanced techniques such as mass spectrometry and UV spectroscopy, aiding in forensic investigations .
Pharmaceutical Synthesis
The compound serves as a building block in pharmaceutical synthesis. It’s involved in multi-component reactions to create a variety of pharmacologically active derivatives, which can lead to the development of new therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDCMPWMCARNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2OC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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